2,1,3-Benzothiadiazole-4,5-diamine 2,1,3-Benzothiadiazole-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 83797-51-7
VCID: VC3978611
InChI: InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
SMILES: C1=CC2=NSN=C2C(=C1N)N
Molecular Formula: C6H6N4S
Molecular Weight: 166.21 g/mol

2,1,3-Benzothiadiazole-4,5-diamine

CAS No.: 83797-51-7

Cat. No.: VC3978611

Molecular Formula: C6H6N4S

Molecular Weight: 166.21 g/mol

* For research use only. Not for human or veterinary use.

2,1,3-Benzothiadiazole-4,5-diamine - 83797-51-7

Specification

CAS No. 83797-51-7
Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
IUPAC Name 2,1,3-benzothiadiazole-4,5-diamine
Standard InChI InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Standard InChI Key KBTZPUWOUVFXHS-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C(=C1N)N
Canonical SMILES C1=CC2=NSN=C2C(=C1N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2,1,3-Benzothiadiazole-4,5-diamine (C₆H₆N₄S) belongs to the benzothiadiazole family, distinguished by its bicyclic framework. The International Union of Pure and Applied Chemistry (IUPAC) name reflects the positions of the amino substituents on the thiadiazole ring. Key identifiers include:

PropertyValue
CAS Number1711-66-6
Molecular FormulaC₆H₆N₄S
SMILESN=1SN=C2C1C=CC(N)=C2N
InChI KeyKBTZPUWOUVFXHS-UHFFFAOYSA-N

Synonyms include 4,5-diaminobenzothiadiazole and 4,5-diamino-2,1,3-benzothiadiazole, which are frequently used in academic literature .

Crystallographic and Electronic Features

The compound’s planar structure facilitates π-π stacking interactions, critical for charge transport in semiconductor applications. Density functional theory (DFT) studies suggest that the amino groups donate electron density to the thiadiazole ring, creating a push-pull electronic configuration. This polarity enhances its reactivity in cross-coupling reactions and coordination chemistry .

Synthesis and Functionalization

Primary Synthesis Routes

The parent compound, 2,1,3-benzothiadiazole, is synthesized via cyclization of o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine, yielding ≥85% purity . For the 4,5-diamine derivative, a two-step nitration-reduction strategy is employed:

  • Nitration: Direct nitration of 2,1,3-benzothiadiazole at the 4 and 5 positions using mixed acids (HNO₃/H₂SO₄).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro groups to amines .

Alternative methods include Ullmann coupling for regioselective amination, though yields remain moderate (50–65%) .

Post-Synthetic Modifications

The amino groups serve as handles for further functionalization:

  • Acylation: Reaction with acyl chlorides introduces amide functionalities, altering solubility and electronic properties.

  • Metal Coordination: Amino groups bind to transition metals (e.g., Ru, Zn) to form MOFs with tunable luminescence .

Physicochemical Properties

Thermal and Solubility Profiles

Reported data indicate a melting point range of 210–215°C (decomposition). The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water and hydrocarbons .

SolventSolubility (mg/mL)
DMF12.5
DMSO9.8
Ethanol0.7

Spectroscopic Signatures

  • UV-Vis: Absorption maxima at 310 nm (π→π*) and 390 nm (n→π*), with solvatochromic shifts observed in polar solvents .

  • NMR: ¹H NMR (DMSO-d₆): δ 7.85 (s, 2H, NH₂), 7.45–7.30 (m, 4H, Ar-H) .

Applications in Advanced Materials

Organic Semiconductors

The compound’s electron-deficient core facilitates hole transport in organic field-effect transistors (OFETs). Devices incorporating 2,1,3-benzothiadiazole-4,5-diamine derivatives exhibit mobilities up to 0.15 cm²/V·s, comparable to benchmark materials like pentacene .

Luminescent MOFs

Coordination with Zn²+ or Ln³+ ions produces MOFs with intense emission (quantum yield Φ = 0.45–0.68). For example, Zn-BTD-4,5-diamine MOFs detect nitroaromatics via fluorescence quenching (limit of detection = 10 ppb) .

Dye-Sensitized Solar Cells (DSSCs)

Functionalization with carboxylic acid groups yields dyes with broad absorption spectra (400–650 nm). Power conversion efficiencies of 8.2% have been achieved using Ru(II)-polypyridyl complexes derived from this compound .

Challenges and Future Directions

Scalability and Stability

Current synthesis routes suffer from low yields (<60%) and require toxic reagents (e.g., SnCl₂). Green chemistry approaches, such as photocatalytic amination, are under investigation .

Expanding Applications

Ongoing research explores:

  • Biomedical Imaging: Near-infrared (NIR) emissive MOFs for tumor targeting.

  • Electrocatalysis: CO₂ reduction using Fe-BTD-4,5-diamine frameworks .

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